molecular formula C10H9NNa2O7S2 B13975619 DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate

DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate

Cat. No.: B13975619
M. Wt: 365.3 g/mol
InChI Key: PXBLGCBIDFXZKF-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the sulfonation of 6-amino-1-naphthol followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfuric acid as a sulfonating agent and requires controlled temperature conditions to ensure the formation of the desired disulfonate product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-amino-1-naphthol is treated with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can undergo oxidation reactions to form corresponding naphthoquinone derivatives.

    Reduction: The compound can be reduced to form amino-naphthalene derivatives.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Disodium 6-amino-1,3-naphthalenedisulfonate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of cyanine dyes, which are important in various analytical and imaging techniques.

    Biology: The compound is utilized in labeling carbohydrates and proteins for fluorescence-based detection methods.

    Medicine: Cyanine dye conjugates derived from this compound are used in noninvasive imaging techniques, such as near-infrared fluorescence imaging.

    Industry: It is employed in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of disodium 6-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form stable conjugates with various biomolecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications. In fluorescence imaging, the compound’s derivatives interact with specific molecular targets, allowing for the visualization of biological processes .

Comparison with Similar Compounds

    Disodium 1-naphthol-3,6-disulfonate hydrate: This compound has similar sulfonate groups but differs in the position of the amino group.

    Disodium 4-hydroxy-2,7-naphthalenedisulfonate hydrate: This compound has hydroxyl groups instead of amino groups.

Uniqueness: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific amino group positioning, which allows for the formation of cyanine dye conjugates with distinct fluorescence properties. This makes it particularly valuable in noninvasive imaging applications .

Properties

Molecular Formula

C10H9NNa2O7S2

Molecular Weight

365.3 g/mol

IUPAC Name

disodium;6-aminonaphthalene-1,3-disulfonate;hydrate

InChI

InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2

InChI Key

PXBLGCBIDFXZKF-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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